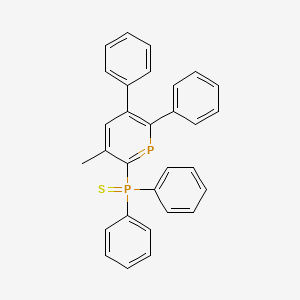
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is a complex organic compound that belongs to the class of phosphorothioyl derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable thioylating agent under controlled conditions to form the diphenylphosphorothioyl intermediate. This intermediate is then reacted with a methyl-substituted phosphinine derivative to yield the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorothioyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorothioyl compounds.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products
科学的研究の応用
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Diphenylphosphine: A simpler phosphine derivative with similar chemical properties but lacking the thioyl group.
Diphenylphosphorothioyl chloride: Contains the thioyl group but lacks the phosphinine moiety.
Methylphosphinine: A phosphinine derivative with a methyl group but without the diphenylphosphorothioyl group.
Uniqueness
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is unique due to the presence of both diphenylphosphorothioyl and diphenylphosphinine groups in its structure. This combination imparts distinct chemical properties and potential applications that are not observed in the similar compounds listed above. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
849722-84-5 |
|---|---|
分子式 |
C30H24P2S |
分子量 |
478.5 g/mol |
IUPAC名 |
(3-methyl-5,6-diphenylphosphinin-2-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C30H24P2S/c1-23-22-28(24-14-6-2-7-15-24)29(25-16-8-3-9-17-25)31-30(23)32(33,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-22H,1H3 |
InChIキー |
STCMKUZDJGBTNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(P=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
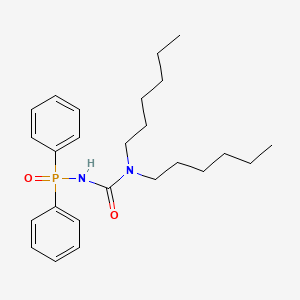
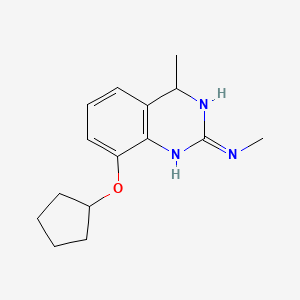
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
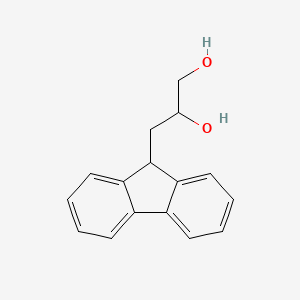
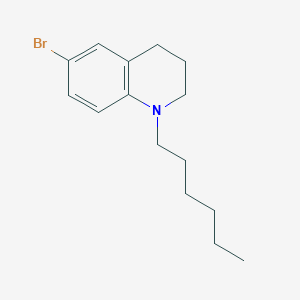
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
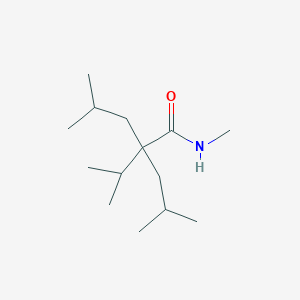
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)


